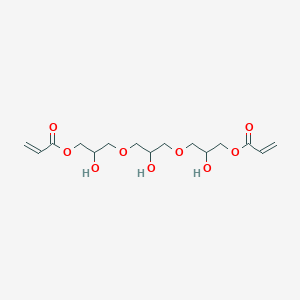

Triglycerol diacrylate

概要

説明

ビバリュージン トリフルオロ酢酸塩は、20個のアミノ酸からなる合成ペプチドです。これは直接トロンビン阻害剤であり、トロンビンがフィブリノーゲンをフィブリンに変換することを阻害します。フィブリンは血液凝固における重要なステップです。この化合物は、特にヘパリン誘発性血小板減少症の患者において、経皮的冠動脈インターベンション(PCI)手順中の抗凝固剤として主に使用されます .

準備方法

ビバリュージン トリフルオロ酢酸塩は、固相ペプチド合成法を用いて合成されます。このプロセスでは、Fmocで保護されたアミノ酸を樹脂に順次添加します。ペプチド鎖が組み立てられた後、酸分解プロセスによって樹脂から切断されます。次に、粗生成物を高速液体クロマトグラフィーで精製します 。工業生産方法は、同様のステップに従いますが、商業的な需要を満たすためにスケールアップされます。

化学反応の分析

ビバリュージン トリフルオロ酢酸塩は、以下を含む様々な化学反応を起こします。

酸化: この反応は、ペプチド鎖中のメチオニン残基で起こりえます。

還元: ペプチド内のジスルフィド結合は、チオール基に還元されえます。

置換: アミノ酸残基は置換されて、異なる特性を持つ類似体が生成されえます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、ジチオスレイトールなどの還元剤、置換反応用の様々なアミノ酸誘導体などがあります。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

ビバリュージン トリフルオロ酢酸塩は、いくつかの科学研究に応用されています。

化学: ペプチド合成と精製技術の研究に使用されます。

生物学: 研究者は、これを用いて血液凝固経路とトロンビン阻害を調査します。

医学: 冠動脈インターベンション中の抗凝固剤としての有効性と安全性を評価する臨床試験で使用されています。

科学的研究の応用

Biomedical Applications

1.1 Tissue Engineering

Triglycerol diacrylate is extensively used in tissue engineering due to its biocompatibility and ability to form hydrogels with tunable mechanical properties. Research has demonstrated that TDA-based hydrogels can serve as scaffolds for cell growth and differentiation.

- Case Study: Cartilage Tissue Engineering

- Objective : Investigate the use of TDA-based hydrogels as scaffolds for cartilage.

- Findings : The hydrogels supported chondrocyte growth and exhibited mechanical properties comparable to natural cartilage, indicating their potential for regenerative medicine.

1.2 Drug Delivery Systems

The ability of this compound to crosslink readily allows for the development of drug delivery systems that can release therapeutic agents in a controlled manner.

- Case Study: Nanoparticle Stability

- Objective : Assess TDA's role in enhancing the stability of drug-loaded nanoparticles.

- Findings : Incorporation of TDA improved loading efficiency and release kinetics, showcasing its effectiveness in targeted drug delivery applications.

Material Science Applications

2.1 Photopolymerization

This compound undergoes photopolymerization when exposed to ultraviolet light, making it valuable for creating complex structures in 3D printing applications.

- Research Findings : TDA's photopolymerization efficiency allows rapid fabrication of structures suitable for bioprinting, enabling advancements in personalized medicine.

2.2 Bio-based Composites

As a renewable resource derived from glycerol, this compound serves as a sustainable choice in the formulation of bio-based composites.

- Advantages :

- Enhances mechanical properties such as strength and stiffness.

- Improves printability of bio-based composite inks for precise and complex structures.

作用機序

ビバリュージン トリフルオロ酢酸塩は、トロンビンに直接結合することで効果を発揮します。トロンビンの触媒部位とアニオン結合エクソサイトの両方に結合し、フィブリノーゲンをフィブリンに変換することを阻害します。この作用は可逆的であり、トロンビンはトロンビン-ビバリュージン結合をゆっくりと切断することで、活性を回復させることができます .

類似化合物との比較

ビバリュージン トリフルオロ酢酸塩は、他のトロンビン阻害剤と比較して、可逆的結合と遊離トロンビンと凝固塊結合トロンビンの両方の特異的な阻害という特徴があります。類似の化合物には、以下が含まれます。

ヒルジン: ヒルから得られる天然のトロンビン阻害剤。

アルガトロバン: ヘパリン誘発性血小板減少症の患者に使用される合成の直接トロンビン阻害剤。

ダビガトラン: 心房細動における脳卒中予防に使用される経口の直接トロンビン阻害剤

生物活性

Triglycerol diacrylate (TDA), a diacrylate ester derived from glycerol and acrylic acid, has garnered attention in various fields, particularly in materials science and biomedical applications. Its unique properties, including biocompatibility and the ability to form hydrogels, make it a promising candidate for drug delivery systems and tissue engineering. This article explores the biological activity of TDA, supported by research findings, case studies, and data tables.

This compound is characterized by the chemical formula C₁₅H₂₄O₉. It is synthesized through the esterification of glycerol with two molecules of acrylic acid. The resulting compound exhibits significant polymerization capabilities when exposed to UV light, allowing for the creation of various polymeric structures.

Synthesis Methods

- Esterification : Glycerol reacts with acrylic acid under controlled conditions to form TDA.

- Photopolymerization : TDA can be crosslinked using UV light, enhancing its structural integrity for various applications.

Biocompatibility

TDA's biocompatibility is a crucial factor in its application in biomedical fields. Studies have shown that TDA can support cell attachment and proliferation, making it suitable for use in scaffolds for tissue engineering. Its hydrophilic nature allows for improved nutrient exchange and cell migration within hydrogel matrices.

Drug Delivery Systems

TDA has been incorporated into nanoparticles to enhance their stability and drug loading capacity. Research indicates that TDA-modified nanoparticles can achieve targeted drug delivery while minimizing side effects associated with conventional therapies. The ability to tune the degradation rate of TDA-based hydrogels further supports its utility in controlled drug release applications.

Case Studies

-

Tissue Engineering Applications

- Study : A study investigated the use of TDA-based hydrogels as scaffolds for cartilage tissue engineering.

- Findings : The hydrogels supported chondrocyte growth and demonstrated mechanical properties comparable to natural cartilage, highlighting their potential in regenerative medicine.

-

Nanoparticle Stability

- Study : Research focused on TDA's role in enhancing the stability of drug-loaded nanoparticles.

- Findings : The incorporation of TDA improved the loading efficiency and release kinetics of therapeutic agents, showcasing its effectiveness in drug delivery applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 304.36 g/mol |

| Density | 1.1 g/cm³ |

| Biodegradation Rate | Tunable (days to weeks) |

| Cell Viability (Cytotoxicity) | >90% at 100 µg/mL |

Research Findings

- Hydrogel Formation : TDA forms hydrogels that can be tailored for specific mechanical properties by adjusting the crosslinking density. These hydrogels have been shown to support various cell types, including stem cells and primary cells from different tissues .

- Photopolymerization Efficiency : The efficiency of photopolymerization in TDA allows for rapid fabrication of complex structures suitable for 3D bioprinting applications, enabling advancements in personalized medicine .

特性

IUPAC Name |

[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O9/c1-3-14(19)23-9-12(17)7-21-5-11(16)6-22-8-13(18)10-24-15(20)4-2/h3-4,11-13,16-18H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSYEWWHQGPWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COCC(COCC(COC(=O)C=C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120123-31-1 | |

| Record name | 2-Propenoic acid, 1,1′-[(2-hydroxy-1,3-propanediyl)bis[oxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120123-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90404932 | |

| Record name | Triglycerol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60453-84-1 | |

| Record name | Triglycerol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol 1,3-diglycerolate diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Triglycerol diacrylate influence the properties of UV-curable bio-based composites?

A1: this compound acts as a crosslinking agent in UV-curable formulations. [] Upon exposure to UV light, its acrylate groups undergo polymerization, forming a network structure within the composite material. This crosslinking significantly impacts the material's mechanical properties, enhancing its strength, stiffness, and stability. [] The research likely explores the optimal concentration of this compound to achieve desired material properties for specific applications.

Q2: What are the advantages of using this compound in bio-based composites?

A2: this compound is derived from glycerol, a renewable resource, making it a more sustainable choice compared to petroleum-based crosslinkers. [] Additionally, its incorporation can improve the printability of the bio-based composite ink, allowing for more precise and complex 3D structures to be fabricated using techniques like stereolithography. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。